molecular formula C8H10BrN3O2S B1344970 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1218119-42-6

2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1344970
M. Wt: 292.16 g/mol
InChI Key: QCYBQYDULGXECP-UHFFFAOYSA-N
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Description

The compound "2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid" is a derivative of thiazolidine carboxylic acid, which is a class of compounds known for their potential biological activities. Thiazolidine derivatives are often synthesized through reactions involving cysteine or other aminothiols with aldehydes or ketones, forming a characteristic thiazolidine ring . These compounds have been studied for various pharmacological properties, including antihyperglycemic activities , hepatoprotective effects , and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of thiazolidine derivatives typically involves a condensation reaction. For example, the synthesis of antihyperglycemic agents with a pyrazolyl pharmacophore involves a thia Michael addition reaction of thiosemicarbazides with maleic anhydride . Similarly, the synthesis of 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives was achieved through a one-pot, four-component reaction . Although the specific synthesis of "2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid" is not detailed in the provided papers, these methods suggest possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The substitution on the thiazolidine ring can significantly affect the compound's properties and reactivity. For instance, the addition products of dimethyl acetylenedicarboxylate to thioureas have been studied, and their structures were established by X-ray crystallographic and 13C NMR studies . These analytical techniques are crucial for confirming the molecular structure of synthesized compounds.

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, including ring-opening, which can be nonenzymatic or enzymatic. For example, 2-substituted thiazolidine-4(R)-carboxylic acids have been suggested to act as prodrugs of L-cysteine, releasing the amino acid in vivo through nonenzymatic ring opening followed by solvolysis . The reactivity of the thiazolidine ring towards different reagents and conditions can lead to a variety of products, which can be exploited in drug design and synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like the pyrazolyl group can impart specific properties that are beneficial for biological activity . The chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), are often used to quantify and analyze these compounds in biological matrices, indicating their stability and behavior in such environments .

Scientific Research Applications

Synthesis and Characterization

The compound "2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid" has been a focal point in the synthesis and characterization of various heterocyclic compounds. One notable research integrated 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in the synthesis of derivatives including thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives, demonstrating the versatility of pyrazolyl pharmacophore-linked structures (Khalifa, Nossier & Al-Omar, 2017).

Antifungal and Antimicrobial Activities

The compound's framework has been leveraged in the development of antifungal and antimicrobial agents. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showcased moderate to excellent activities against various phytopathogenic fungi. This highlights the compound's potential in addressing fungal-related agricultural issues (Du et al., 2015). Furthermore, new pyrazolyl-2, 4-thiazolidinediones were synthesized, exhibiting significant antibacterial and antifungal properties, especially against Gram-positive bacteria, underlining the compound's relevance in medical microbiology (Aneja et al., 2011).

Structural and Chemical Transformations

The compound's chemical structure has been a base for various chemical transformations. For instance, the synthesis of ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates involved the reaction of ethyl 4-formyl-1-aryl-1H-pyrazole-3-carboxylates with rhodanine, indicating the compound's role in creating new heterocyclic systems (Chaban, Matiichuk & Matiychuk, 2020).

Hypoglycemic Activity

The compound's derivatives have been investigated for their hypoglycemic activity. A study elaborated a preparative method to synthesize new (pyrazole-4-il)methylenethiazolidine structures, with some compounds ensuring a prolonged effect on reducing glucose concentration in blood. This opens a new avenue for the compound's application in diabetic treatments (Perepelytsya et al., 2019).

Safety And Hazards

As with any chemical compound, handling “2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid” would require appropriate safety precautions . The specific risks and hazards would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation.

Future Directions

Given the presence of several functional groups that are common in biologically active compounds, “2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid” could be of interest in the development of new pharmaceuticals or agrochemicals . Further studies could explore its synthesis, properties, and potential applications in more detail.

properties

IUPAC Name

2-[(4-bromopyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O2S/c9-5-1-10-12(2-5)3-7-11-6(4-15-7)8(13)14/h1-2,6-7,11H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYBQYDULGXECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)CN2C=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid

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